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Compound of Interest

Compound Name: JNJ-39220675

Cat. No.: B1673017 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available early-phase clinical

trial data for JNJ-39220675, a selective, brain-penetrating histamine H3 receptor antagonist.

The information presented herein is intended for an audience of researchers, scientists, and

drug development professionals, and focuses on the quantitative data, experimental protocols,

and underlying signaling pathways associated with this compound.

Introduction to JNJ-39220675
JNJ-39220675 is an investigational compound that acts as an antagonist at the histamine H3

receptor.[1][2] This receptor is primarily expressed in the central nervous system and functions

as a presynaptic autoreceptor, regulating the release of histamine and other neurotransmitters.

[1] By blocking the H3 receptor, JNJ-39220675 is hypothesized to increase the release of

histamine and other neurotransmitters, with potential therapeutic applications in a range of

neurological and psychiatric disorders. Preclinical studies have explored its utility in alcohol

dependence and its interaction with dopaminergic pathways.[3][4] The primary clinical

development program for which data is publicly available focused on its potential application in

the treatment of allergic rhinitis.[1]

Quantitative Data Summary
The following tables summarize the key quantitative data from the early-phase clinical

development of JNJ-39220675.
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Table 1: Efficacy of JNJ-39220675 in a Phase 2a Allergic
Rhinitis Trial (NCT00804687)[1]

Parameter
JNJ-39220675 (10
mg)

Pseudoephedrine
(60 mg)

Placebo

Change in Minimal

Cross-Sectional Area

(MCA) of Nasal Cavity

(Least Square Mean

Difference vs.

Placebo)

-0.126 (P = 0.06) -0.195 (P = 0.004) -

Baseline-Adjusted

Area Under the Curve

(AUC) of Total Nasal

Symptom Scores

(TNSS) (P-value vs.

Placebo)

P = 0.0003 P = 0.04 -

Improvement in

Individual Nasal

Symptoms

(Rhinorrhea, Nasal

Itching, Sneezing,

Nasal Congestion) (P-

value vs. Placebo)

P ≤ 0.05 for all 4

symptoms

Trend for

improvement
-

Table 2: Safety and Tolerability of JNJ-39220675 in a
Phase 2a Allergic Rhinitis Trial (NCT00804687)[1]

Adverse Event Frequency with JNJ-39220675 (10 mg)

Insomnia 17.3%

Other Adverse Events Not specified in detail

Note: Detailed pharmacokinetic and safety data from Phase 1, first-in-human studies in healthy

volunteers are not publicly available.
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Experimental Protocols
Phase 2a Allergic Rhinitis Study (NCT00804687)
Objective: To evaluate the relative efficacy of a single dose of JNJ-39220675 compared to

pseudoephedrine and placebo in preventing nasal congestion induced by allergen exposure in

an environmental exposure chamber (EEC).[1]

Study Design:[1]

Randomized, single-dose, single-blind, double-dummy, placebo-controlled, three-way cross-

over study.

Participants: 53 individuals with a history of ragweed allergy.

Interventions:

JNJ-39220675 (10 mg, oral solution) + Placebo tablet

Placebo oral solution + Pseudoephedrine (60 mg, tablet)

Placebo oral solution + Placebo tablet

Procedure:

Participants were randomized to one of six treatment sequences.

A single dose of the assigned intervention was administered.

Approximately 2 hours post-dose, participants entered an Environmental Exposure

Chamber (EEC) and were exposed to ragweed pollen for 8 hours.

A washout period of at least 6 days separated each treatment period.

Endpoints:[1]

Primary Efficacy Endpoint: Change in nasal patency as measured by the minimal cross-

sectional area (MCA) of the nasal cavity using acoustic rhinometry.
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Secondary Efficacy Endpoint: Total Nasal Symptom Scores (TNSS) over the 8-hour EEC

exposure period.

Signaling Pathways and Experimental Workflows
Histamine H3 Receptor Signaling Pathway
JNJ-39220675 acts as an antagonist at the histamine H3 receptor, which is a G protein-

coupled receptor (GPCR) coupled to the Gi/o protein. The following diagram illustrates the

canonical signaling pathway of the H3 receptor and the effect of an antagonist like JNJ-
39220675.
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Caption: Antagonism of the presynaptic H3 receptor by JNJ-39220675.

Experimental Workflow for the Phase 2a Allergic Rhinitis
Trial
The following diagram outlines the workflow for the NCT00804687 clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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